molecular formula C21H22N2O3 B2531671 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one CAS No. 896074-75-2

6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one

Cat. No.: B2531671
CAS No.: 896074-75-2
M. Wt: 350.418
InChI Key: DQTXVFHHDZHPLL-UHFFFAOYSA-N
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Description

6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hydroxy group at the 6th position, a 4-methylpiperazin-1-ylmethyl group at the 4th position, and a phenyl group at the 7th position on the chromen-2-one scaffold. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 6-hydroxy-4-methyl-2H-chromen-2-one with 4-methylpiperazine in the presence of a suitable catalyst under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which is then further reacted with a phenylating agent to introduce the phenyl group at the 7th position .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of green solvents and catalysts, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

6-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-22-7-9-23(10-8-22)14-16-11-21(25)26-20-13-17(19(24)12-18(16)20)15-5-3-2-4-6-15/h2-6,11-13,24H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTXVFHHDZHPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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